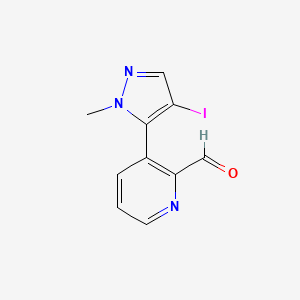
3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde typically involves the formation of the pyrazole ring followed by iodination and subsequent functionalization to introduce the picolinaldehyde moiety. One common method involves the reaction of enaminones with hydrazines to form pyrazoline intermediates, which are then oxidized to pyrazoles . The iodination step can be achieved using iodine or other iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom.
Major Products
Oxidation: 3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolic acid.
Reduction: 3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde is not well-documented. as a pyrazole derivative, it may interact with biological targets such as enzymes or receptors, influencing their activity. The iodine atom and the aldehyde group can participate in various biochemical interactions, potentially leading to inhibitory or modulatory effects .
相似化合物的比较
Similar Compounds
Uniqueness
3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde is unique due to the presence of both an iodine atom and an aldehyde group on the pyrazole ring.
属性
分子式 |
C10H8IN3O |
|---|---|
分子量 |
313.09 g/mol |
IUPAC 名称 |
3-(4-iodo-2-methylpyrazol-3-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H8IN3O/c1-14-10(8(11)5-13-14)7-3-2-4-12-9(7)6-15/h2-6H,1H3 |
InChI 键 |
BAYCHDKHFRGKQV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)I)C2=C(N=CC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


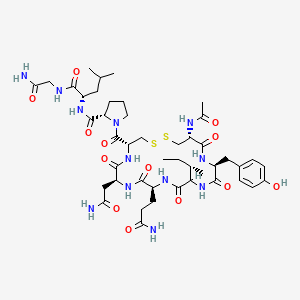
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14111541.png)
![N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine](/img/structure/B14111546.png)
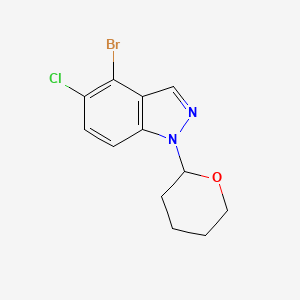
![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)
![1-(4-tert-butylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111556.png)
![[2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate](/img/structure/B14111562.png)

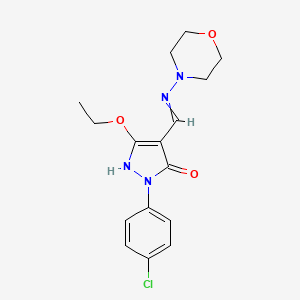
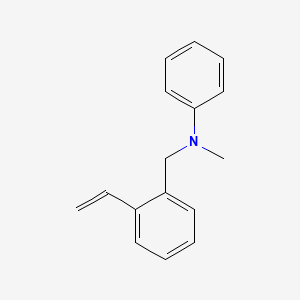
![3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111596.png)
![ethyl (2E)-2-[(2,4-dichlorophenyl)methoxyimino]-3-oxobutanoate](/img/structure/B14111602.png)
![3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14111604.png)
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14111607.png)
